

2,2,6,6-Tetramethylheptane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,6,6-Tetramethylheptane

Cat. No.: B1616008

[Get Quote](#)

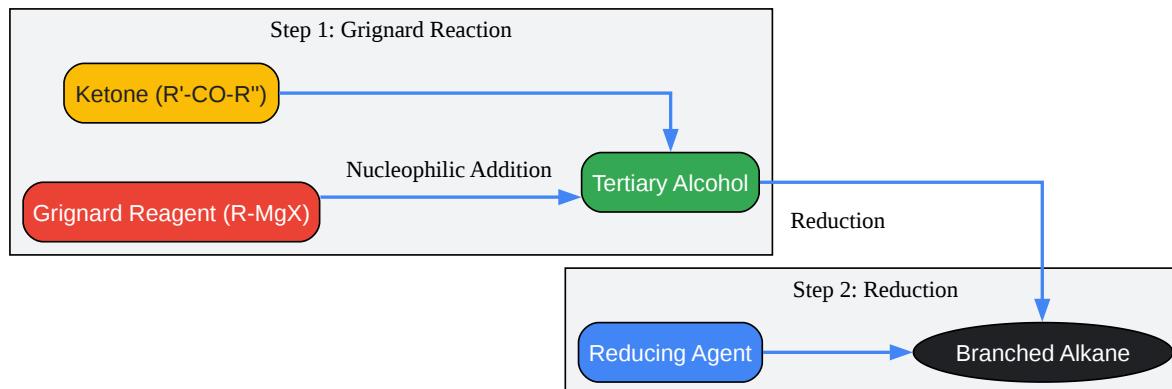
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2,2,6,6-tetramethylheptane**, a highly branched non-polar alkane. This document consolidates available physicochemical data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization, tailored for professionals in research and development.

Physicochemical Properties

2,2,6,6-Tetramethylheptane is a saturated hydrocarbon with the molecular formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .^[1] Its highly branched and symmetrical structure, with quaternary carbons at positions 2 and 6, imparts unique physical and chemical characteristics. Due to its non-polar nature, it is virtually insoluble in water but readily dissolves in many organic solvents.^[1]

While specific experimental data for some physical properties of **2,2,6,6-tetramethylheptane** are not readily available in public databases, the following table summarizes the known and estimated values. For context, data for a related isomer, 2,2,4,6,6-pentamethylheptane, is also provided where available.


Property	2,2,6,6-Tetramethylheptane Value	2,2,4,6,6-Pentamethylheptane Value	Data Source
Molecular Formula	C ₁₁ H ₂₄	C ₁₂ H ₂₆	[1]
Molecular Weight	156.31 g/mol	170.33 g/mol	[1]
CAS Number	40117-45-1	13475-82-6	[1]
Boiling Point	Data not available	177-179 °C	[1]
Melting Point	Data not available	-57.06 °C (estimate)	
Density	Data not available	0.746 g/mL at 25 °C	
Refractive Index	Data not available	n _{20/D} 1.418	
Kovats Retention Index	966.6 (standard non-polar)	Not applicable	[1]

Synthesis of Highly Branched Alkanes

The synthesis of sterically hindered alkanes like **2,2,6,6-tetramethylheptane** requires specific synthetic strategies to overcome the challenges of creating quaternary carbon centers. While a direct documented synthesis for **2,2,6,6-tetramethylheptane** is not readily available, established methods for constructing such frameworks, like the Grignard reaction, are highly applicable.

General Synthesis Approach via Grignard Reagent

A plausible and versatile method for synthesizing highly branched alkanes involves the reaction of a Grignard reagent with a ketone, followed by the reduction of the resulting tertiary alcohol.

[Click to download full resolution via product page](#)

Logical flow of the two-step synthesis of a branched alkane.

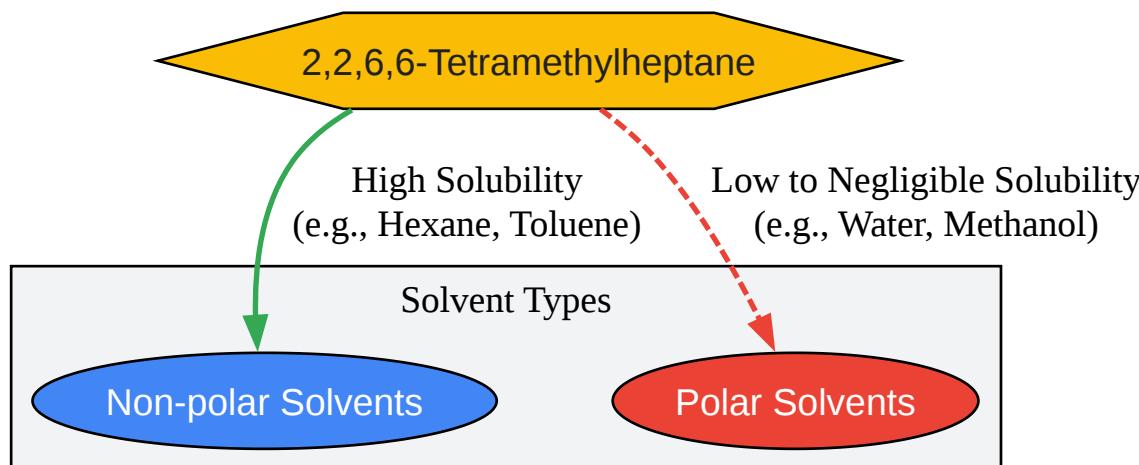
Experimental Protocol: Synthesis of a Tertiary Alcohol Intermediate

This protocol outlines the general procedure for the synthesis of a tertiary alcohol, a key intermediate in the formation of a branched alkane, using a Grignard reagent and a ketone.[\[2\]](#) [\[3\]](#)

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Alkyl halide (e.g., tert-butyl chloride)
- Ketone (e.g., 3-pentanone)
- Iodine crystal (for initiation)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)


Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be rigorously dried to exclude moisture.
 - In a round-bottom flask equipped with a dropping funnel and a condenser, combine magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).
 - Add a small portion of the alkyl halide dissolved in the anhydrous ethereal solvent to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[3]
 - Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[2]
- Reaction with the Ketone:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Add a solution of the ketone in the anhydrous ethereal solvent dropwise to the stirred Grignard reagent.[2]
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[2]
- Work-up and Purification:
 - Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH_4Cl solution.

- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 or MgSO_4 .
- Filter the solution and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
- Purify the tertiary alcohol by flash column chromatography or distillation.

Solubility Characteristics

As a non-polar alkane, **2,2,6,6-tetramethylheptane**'s solubility is governed by the "like dissolves like" principle. It is readily soluble in non-polar organic solvents and virtually insoluble in polar solvents like water.

[Click to download full resolution via product page](#)

Solubility profile of **2,2,6,6-tetramethylheptane**.

Experimental Protocol: Determination of Solubility

A general qualitative method to determine the solubility of a compound in various solvents is outlined below.

Materials:

- 2,2,6,6-Tetramethylheptane**

- A selection of polar and non-polar solvents (e.g., water, ethanol, hexane, toluene)
- Small test tubes
- Vortex mixer

Procedure:

- Add approximately 0.1 mL of **2,2,6,6-tetramethylheptane** to a small, clean, and dry test tube.
- Add the chosen solvent dropwise (starting with 0.1 mL) to the test tube.
- Vortex the mixture for 1-2 minutes.
- Observe the mixture for the presence of a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble).
- If the compound dissolves, continue adding the solvent in small increments up to a total of 3 mL to assess the degree of solubility.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,2,6,6-tetramethylheptane**.

- Mass Spectrometry: The mass spectrum of **2,2,6,6-tetramethylheptane** is available in the NIST WebBook and provides a fragmentation pattern characteristic of its highly branched structure.[\[4\]](#)
- Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database. It will primarily show C-H stretching and bending vibrations typical of alkanes.[\[5\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Due to the high degree of symmetry, the ^1H NMR spectrum of **2,2,6,6-tetramethylheptane** is expected to be relatively simple.

- ^{13}C NMR: The ^{13}C NMR spectrum will show a distinct number of signals corresponding to the chemically non-equivalent carbon atoms in the molecule. Data for the ^{13}C NMR spectrum can be found in databases such as SpectraBase.[\[1\]](#)

Applications in Research and Development

As a highly branched and sterically hindered alkane, **2,2,6,6-tetramethylheptane** can serve as a non-polar, inert solvent for specific chemical reactions where minimal solvent-solute interaction is desired. Its well-defined structure also makes it a useful standard in analytical techniques such as gas chromatography. In the context of drug development, understanding the behavior of such non-polar moieties is crucial for predicting the pharmacokinetic and pharmacodynamic properties of drug candidates.

Disclaimer: This document is intended for informational purposes for a technical audience. While efforts have been made to provide accurate and up-to-date information, some experimental data for **2,2,6,6-tetramethylheptane** is not publicly available. Researchers should verify information and conduct their own experiments as necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,6,6-Tetramethylheptane | C11H24 | CID 142411 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,2,6,6-Tetramethylheptane [webbook.nist.gov]
- 5. 2,2,6,6-Tetramethylheptane [webbook.nist.gov]
- To cite this document: BenchChem. [2,2,6,6-Tetramethylheptane: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1616008#2-2-6-6-tetramethylheptane-as-a-non-polar-alkane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com